molecular formula C14H15NO3S B086571 4-methoxy-N-(4-methylphenyl)benzenesulfonamide CAS No. 7230-54-8

4-methoxy-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B086571
CAS RN: 7230-54-8
M. Wt: 277.34 g/mol
InChI Key: RKIPPGMSUIBSTG-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methylphenyl)benzenesulfonamide is a chemical compound . It has a molecular formula of C14H15NO3S . This compound has been extensively studied for its potential applications in scientific research.


Synthesis Analysis

The synthesis of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide involves a multistep process. One method involves the reaction of 4-methylphenol with 2-chloroethylsulfonate to form the intermediate, 2-(4-methylphenoxy)ethyl sulfonate.


Molecular Structure Analysis

The crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide were determined and analyzed . The benzenesulfonamide ring is disordered over two orientations, in a 0.516 (7):0.484 (7) ratio, which are inclined to each other at 28.0 (1) . The major component of the sulfonyl benzene ring and the aniline ring form a dihedral angle of 63.36 (19) .

Scientific Research Applications

  • Crystallographic Studies :

    • The supramolecular architecture of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide in its crystal form is controlled by C—H⋯πaryl interactions, forming a two-dimensional architecture. This knowledge is crucial for understanding the material's structural properties and potential applications in designing materials and molecules with specific desired properties (Rodrigues et al., 2015).
  • Photodynamic Therapy :

    • A derivative of benzenesulfonamide was synthesized and characterized, showing good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it potentially useful as a Type II photosensitizer for treating cancer in photodynamic therapy (Pişkin et al., 2020).
  • Pharmaceutical Applications :

    • Various derivatives of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors, with some showing interesting cytotoxic activities and strong inhibition of human cytosolic isoforms (Gul et al., 2016).
  • Positron Emission Tomography (PET) Imaging :

    • N-(4-diethylamino)benzyl-4-[(11)C]methoxy-N-(p-tolyl)benzenesulfonamide was synthesized for use as a potential PET selective CB2 radioligand, indicating its application in imaging and diagnostic procedures (Gao et al., 2014).
  • Cognitive Enhancement :

    • N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties, potentially useful in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
  • Antibacterial Agents :

    • Synthesized derivatives of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides have shown inhibitory action against Escherichia coli, indicating their potential as antibacterial agents (Abbasi et al., 2019).
  • Anticancer Activity :

    • Some N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, specifically 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, have been synthesized and evaluated, showing potent antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Motavallizadeh et al., 2014).

properties

IUPAC Name

4-methoxy-N-(4-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-11-3-5-12(6-4-11)15-19(16,17)14-9-7-13(18-2)8-10-14/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIPPGMSUIBSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993080
Record name 4-Methoxy-N-(4-methylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-methylphenyl)benzenesulfonamide

CAS RN

7230-54-8
Record name NSC116557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-N-(4-methylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VZ Rodrigues, CP Preema, S Naveen… - Acta Crystallographica …, 2015 - scripts.iucr.org
(IUCr) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide Journal logo Acta Crystallographica Section E …
Number of citations: 11 scripts.iucr.org
A Yoshida, K Okamoto, T Yanagi, K Nogi, H Yorimitsu - Tetrahedron, 2020 - Elsevier
Abstract Treatment of aryl sulfoxides and sulfonanilides with trifluoroacetic anhydride resulted in the dehydrative metal-free construction of the corresponding unsymmetrical biaryls. The …
Number of citations: 7 www.sciencedirect.com

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